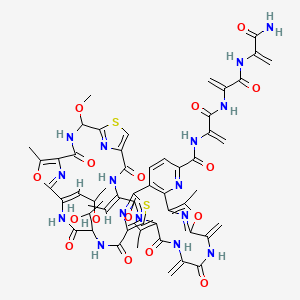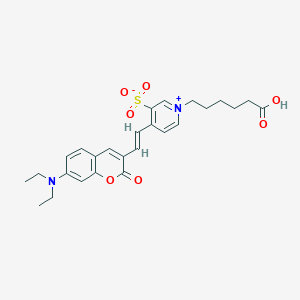
Fluorescent Red Mega 520
説明
Fluorescent Red Mega 520 is an amine conjugating fluorescent biolabel . It is suitable for fluorescence and is specifically designed for multicolor techniques . It is characterized by an extremely large stoke’s shift between excitation and emission maxima .
Synthesis Analysis
The synthesis of Fluorescent Red Mega 520 involves the use of amines . It is suitable for covalent coupling to proteins and other biomolecules containing primary amino groups .Molecular Structure Analysis
The molecular formula of Fluorescent Red Mega 520 is C30H33N3O9S . Its molecular weight is 611.66 g/mol .Chemical Reactions Analysis
Fluorescent Red Mega 520 is suitable for fluorescence and has a coupling to amines of ≥90% . It is used for covalent coupling to proteins and other biomolecules containing primary amino groups .Physical And Chemical Properties Analysis
Fluorescent Red Mega 520 has a molecular weight of 611.66 g/mol . It has an absorption maximum at 520nm and an emission maximum at 664nm .科学的研究の応用
Red Fluorescent Proteins in Biological Research RFPs like Fluorescent Red Mega 520 have become integral in biological research due to their longer excitation and emission wavelengths. They are essential in imaging applications and have undergone significant protein engineering to improve brightness, monomerization, maturation, and photostability. These enhancements make them suitable for specific applications in molecular biology and bioimaging (Eason, Damry, & Chica, 2017).
Limitations and Strengths in Spectroscopic Approaches The red FPs, including Fluorescent Red Mega 520, exploit reduced background in cells imaged in the red region of the spectrum. However, they have limitations in spectroscopic approaches like fluorescence correlation spectroscopy (FCS) due to complex photophysics and low quantum yields. Understanding these properties is crucial for optimizing their use in live cell spectroscopy and nanoscopy (Siegel et al., 2013).
Enhancement for Deep-Tissue Imaging and Bioluminescence Orange-red FPs, including Fluorescent Red Mega 520, are valuable for deep-tissue imaging in mammals, thanks to the relative tissue transmissibility of orange-red light. Their utility extends to bioluminescence imaging, providing brighter signals from deep tissues compared to other bioluminescent proteins (Chu et al., 2016).
Applications in Electroluminescence and Organic Light-Emitting Diodes (OLEDs) Red fluorescent molecules, including derivatives of Fluorescent Red Mega 520, are employed in designing efficient red thermally activated delayed fluorescence (TADF) emitters for OLEDs. The design strategies focus on optimizing fluorescence rate and energy difference between excited states, enhancing the electroluminescence efficiency (Zhang et al., 2014).
Use in Plant Cell Research and Live Cell Imaging Fluorescent Red Mega 520 is instrumental in plant cell research, providing insights into subcellular interactions and organelle dynamics. Its dual-color nature facilitates the tracking of organelles and understanding of plant development at a cellular level (Griffiths et al., 2016).
Advancements in Red Fluorescent Protein Engineering Continued advancements in engineering RFPs aim to create variants with higher quantum yield and overall brightness. Strategies include modifying the chromophore packing and structure to enhance their functionality in imaging applications (Pandelieva et al., 2016), (Legault et al., 2022).
Applications in Neuroscience and Neuronal Imaging In neuroscience, red-shifted FPs and biosensors are preferred for their lower phototoxicity and deeper tissue penetration, making them ideal for studying neuronal signaling processes. However, practical utility in some applications still lags behind GFPs (Shen, Lai, & Campbell, 2015).
Innovations in Bioimaging with Fluorescent Nanoparticles Fluorescent nanoparticles (NPs) based on red-emissive BODIPY derivatives, similar in function to Fluorescent Red Mega 520, are developed for bioimaging. These NPs are highly stable, biocompatible, and suitable for long-term tracing in living cells and organisms, enhancing monitoring of biological processes (Che et al., 2019).
作用機序
Fluorescent Red Mega 520 is well suited for excitation by argon lasers or other short wavelength excitation light . It can be excited with the same light source or filter arrangement as fluorescein and other widely used labels . Due to the different emission wavelength, several different labels can be detected independently in the same experiment .
将来の方向性
Fluorescent Red Mega 520 and other Mega labels are specifically designed for multicolor techniques . Due to the small size of the Mega-labels and the direct conversion of excitation light into emission without using a FRET mechanism, a variety of possible applications including DNA sequencing and FISH microscopy are foreseen .
特性
IUPAC Name |
1-(5-carboxypentyl)-4-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O7S/c1-3-28(4-2)22-12-11-20-16-21(26(31)35-23(20)17-22)10-9-19-13-15-27(18-24(19)36(32,33)34)14-7-5-6-8-25(29)30/h9-13,15-18H,3-8,14H2,1-2H3,(H-,29,30,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITOJDWVAIOLCMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=C(C=[N+](C=C3)CCCCCC(=O)O)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=C(C=[N+](C=C3)CCCCCC(=O)O)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583670 | |
| Record name | 1-(5-Carboxypentyl)-4-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fluorescent Red Mega 520 | |
CAS RN |
540528-09-4 | |
| Record name | 1-(5-Carboxypentyl)-4-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



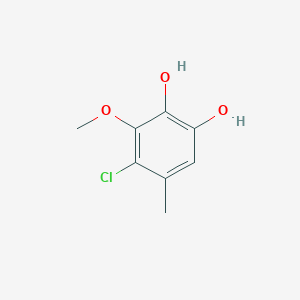
![(1R,4R,5R,6R,8S,18R,19S)-4-ethenyl-5-isocyano-4,9,9,20,20-pentamethyl-7-oxa-11-azahexacyclo[14.3.1.05,19.06,8.010,18.012,17]icosa-10,12,14,16-tetraene-18,19-diol](/img/structure/B1255396.png)
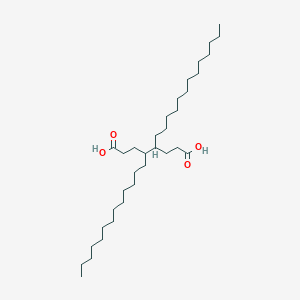
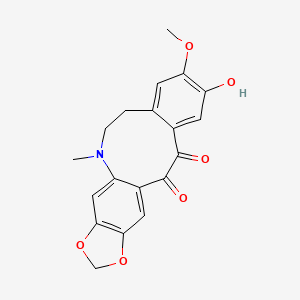
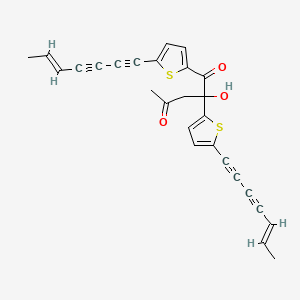
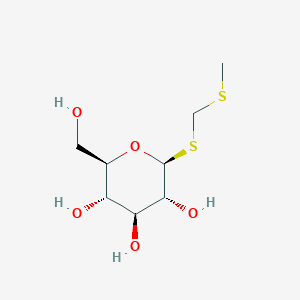
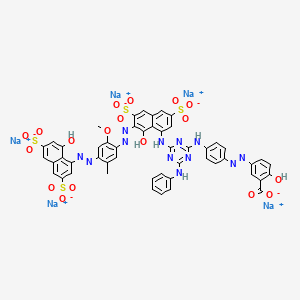
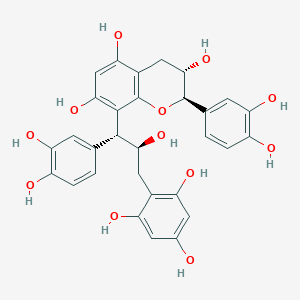

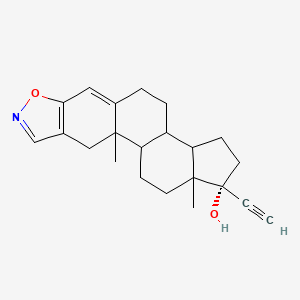
![(1S,5R)-3-[(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B1255409.png)
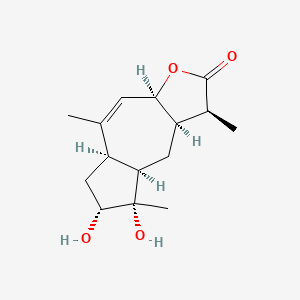
![6-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-furanyl)ethyl]-4-quinazolinamine](/img/structure/B1255414.png)
